molecular formula C15H21NO3 B2475411 N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide CAS No. 1396815-67-0

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2475411
CAS No.: 1396815-67-0
M. Wt: 263.337
InChI Key: GWKYSCTXJZMFOO-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the hydroxypropyl chain: This step may involve the use of epoxides or other suitable intermediates.

    Introduction of the methylphenoxy group: This can be done through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate acylating agent.

    Final acetamide formation: The last step involves the formation of the acetamide group, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving acetamides.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-chlorophenoxy)acetamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-bromophenoxy)acetamide

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-4-2-3-5-14(11)19-10-15(18)16-9-8-13(17)12-6-7-12/h2-5,12-13,17H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKYSCTXJZMFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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